
1-(2-メトキシエチル)-2-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボン酸
説明
1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
γ-セクレターゼ阻害剤
この化合物は、N架橋二環式スルホンアミドの調製のための反応物として使用されます。これらのスルホンアミドは、γ-セクレターゼの阻害剤として機能します 。γ-セクレターゼは、β-アミロイドペプチドを生成することによりアルツハイマー病の発症に重要な役割を果たす、複数のサブユニットからなるプロテアーゼ複合体です。この酵素の阻害剤は、アルツハイマー病の治療のための潜在的な治療薬と考えられています。
ミツノブ反応
この化合物は、アミド化/酸化を経てジメトキシエチルアゾジカルボキシレートを調製するために使用され、その後ミツノブ反応に適用されます 。ミツノブ反応は、アルコールの立体化学を反転させるか、ヒドロキシル基を他の求核剤に置き換えるために使用される化学反応です。
アレンのシアノエステル化
この化合物は、アレンのニッケル触媒によるシアノエステル化プロセスにおける反応物として機能します 。このプロセスは、位置選択的、立体選択的、かつ速度論的に制御されており、有機合成において貴重な中間体であるシアノエステルの精密な合成を可能にします。
Lck阻害剤
この化合物は、アミノカルボキサミドベンゾチアゾールの調製に使用され、Lckキナーゼの阻害剤として機能します 。Lckは、T細胞のシグナル伝達経路において重要な酵素であり、その阻害は、臓器移植拒絶反応の予防や自己免疫疾患の治療に有用な免疫抑制療法の戦略です。
スピロオキシンドール合成
この化合物は、立体選択的な三成分カップリング反応を使用して、スピロオキシンドールの非ラセミ合成に使用されます 。スピロオキシンドールは、生物活性が高い化合物群であり、多くの天然物や医薬品に含まれています。
アシル化反応
この化合物は、様々な分子に構造的多様性を与えるアシル化反応にも使用されます 。アシル化は、有機化学における基本的な反応であり、分子にアシル基を導入することで、その性質や潜在的な用途を変更します。
特性
IUPAC Name |
1-(2-methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-8-7-16-13(17)9-11(15(18)19)14(16)10-5-3-4-6-12(10)21-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGOIQXHFUCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)
![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
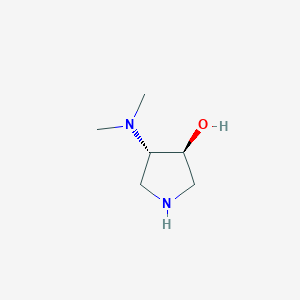



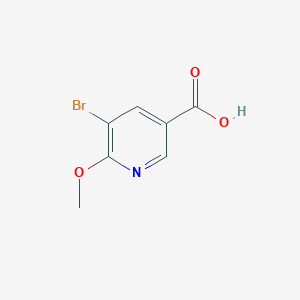
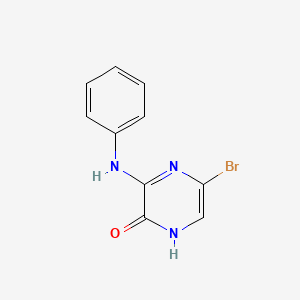
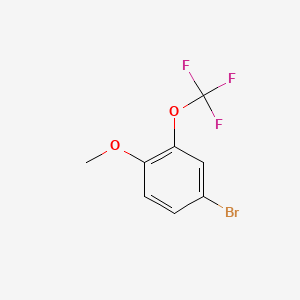
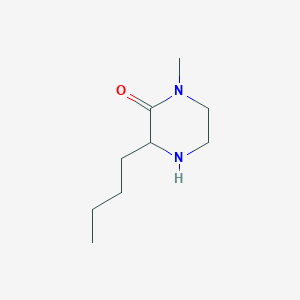
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)

